3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one
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Overview
Description
3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a visible light-induced diastereoselective synthesis using 2H-azirines and maleimides in the presence of an organic photocatalyst has been reported . This method is efficient, environmentally friendly, and proceeds with good functional group tolerance and substrate scope.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of green chemistry practices, can be applied to scale up the laboratory methods.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its role as a CDK2 inhibitor with potential anticancer activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in cancer treatment.
1H-Pyrazolo[3,4-b]pyridine: Used in various synthetic strategies and has notable pharmacological properties.
Uniqueness
3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological activities and the development of novel therapeutic agents.
Properties
CAS No. |
503609-25-4 |
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Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrrolo[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C7H8N2O/c10-7-3-2-6-8-4-1-5-9(6)7/h2-3H,1,4-5H2 |
InChI Key |
FQRXLUURLDXAHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2C=CC(=O)N2C1 |
Origin of Product |
United States |
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